molecular formula C10H9F3O2 B2407384 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid CAS No. 1897774-45-6

4,4-Difluoro-3-(2-fluorophenyl)butanoic acid

Cat. No. B2407384
CAS RN: 1897774-45-6
M. Wt: 218.175
InChI Key: BAIUFYNMDGZBFB-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-(2-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 1897774-45-6 . It has a molecular weight of 218.18 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H9F3O2/c11-8-4-2-1-3-6(8)7(10(12)13)5-9(14)15/h1-4,7,10H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 218.18 . The storage temperature is room temperature .

Scientific Research Applications

Environmental Persistence and Degradation

  • Microbial Degradation : Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, similar in structure to 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid, have been extensively used in industrial and commercial applications. Their environmental persistence and degradation through abiotic and microbial processes have been a subject of study. Microbial degradation in particular has been explored in various environmental contexts including microbial culture, activated sludge, soil, and sediment. This research is crucial for understanding the environmental fate and effects of these chemicals and their transformation into PFCAs and PFSAs, which have significant toxicological profiles (Liu & Avendaño, 2013).

Fluorinated Alternatives and Environmental Impact

  • Fluorinated Alternatives : The transition from long-chain PFASs to fluorinated alternatives has been ongoing, but information on these replacements has not been easily accessible, hampering risk assessment and management. Research in this area focuses on identifying fluorinated substances used as alternatives, their environmental releases, persistence, and exposure risks to biota and humans. The lack of comprehensive information raises concerns about the safety of these alternatives (Wang et al., 2013).

Analytical Techniques and Environmental Monitoring

  • Environmental Monitoring : Advances in analytical techniques have been critical for monitoring fluoroalkylether compounds (ether-PFAS) and their environmental occurrence, fate, and effects. These studies provide an inventory of the structures of ether-PFAS discovered in recent literature and compare them with legacy PFAS such as PFOA and PFOS. The research also highlights the challenges in the quantitative and semi-quantitative analysis of these substances (Munoz et al., 2019).

Material Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Research has also focused on the practical synthesis of fluorinated compounds like 2-Fluoro-4-bromobiphenyl, which is key in the manufacture of certain materials. The challenges and solutions in the synthesis process, such as cost and safety concerns with certain reagents and conditions, have been documented, providing insight into the complexities of working with fluorinated compounds (Qiu et al., 2009).

Environmental Risk and Regulation

  • Bioaccumulation and Environmental Risk : Studies have focused on understanding the bioaccumulation potential of PFCAs, comparing them with PFASs and assessing their environmental and health risks based on regulatory criteria. This research is pivotal in shaping environmental regulations and understanding the environmental impact of these compounds (Conder et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,4-difluoro-3-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-8-4-2-1-3-6(8)7(10(12)13)5-9(14)15/h1-4,7,10H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIUFYNMDGZBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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